molecular formula C26H24O3 B11165979 4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11165979
M. Wt: 384.5 g/mol
InChI Key: FPRPSCZOWZPGMY-UHFFFAOYSA-N
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Description

4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PHENYL-7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a tetramethylphenyl group attached to a chromen-2-one core makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C26H24O3/c1-16-12-17(2)19(4)24(18(16)3)15-28-21-10-11-22-23(20-8-6-5-7-9-20)14-26(27)29-25(22)13-21/h5-14H,15H2,1-4H3

InChI Key

FPRPSCZOWZPGMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C)C

Origin of Product

United States

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